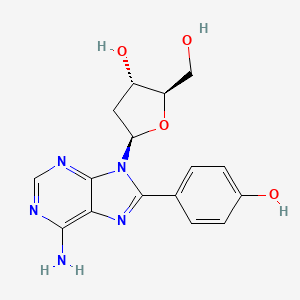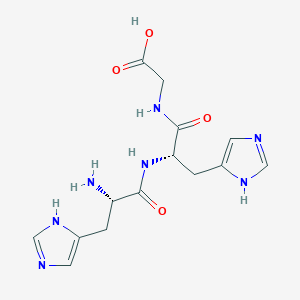
His-His-Gly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of His-His-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (histidine) are then sequentially added using coupling reagents such as carbodiimides or uronium salts. The peptide chain is elongated by repeated cycles of deprotection and coupling until the desired sequence is obtained .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli. The expressed peptide is then purified using techniques like immobilized metal affinity chromatography (IMAC), which exploits the affinity of histidine residues for metal ions .
Analyse Chemischer Reaktionen
Types of Reactions
His-His-Gly can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidines with modified side chains.
Reduction: Reduction reactions can reverse the oxidation of histidine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of histidine residues can lead to the formation of 2-oxo-histidine, while substitution reactions can yield histidine derivatives with various functional groups attached to the imidazole ring .
Wissenschaftliche Forschungsanwendungen
His-His-Gly has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide chemistry and interactions with metal ions.
Biology: Functions as a cell-penetrating peptide, facilitating the delivery of therapeutic molecules into cells.
Industry: Utilized in the development of metal-chelating agents and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of His-His-Gly involves its ability to coordinate with metal ions through the imidazole rings of the histidine residues. This coordination can modulate the activity of metal-dependent enzymes and influence various biochemical pathways. Additionally, the peptide’s ability to penetrate cell membranes allows it to deliver therapeutic molecules directly into cells, enhancing their efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
His-His-His: A tripeptide with three histidine residues, known for its strong metal-binding properties.
Gly-His-His: Similar to His-His-Gly but with the glycine residue at the N-terminus, exhibiting different metal-binding characteristics.
His-Gly-His: Another variant with a different sequence, affecting its interaction with metal ions and biological activity
Uniqueness
This compound is unique due to its specific sequence, which provides a balance between metal-binding affinity and biological activity. The presence of glycine at the C-terminus allows for flexibility in the peptide structure, enhancing its ability to interact with various targets and penetrate cell membranes .
Eigenschaften
Molekularformel |
C14H19N7O4 |
|---|---|
Molekulargewicht |
349.35 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H19N7O4/c15-10(1-8-3-16-6-19-8)13(24)21-11(2-9-4-17-7-20-9)14(25)18-5-12(22)23/h3-4,6-7,10-11H,1-2,5,15H2,(H,16,19)(H,17,20)(H,18,25)(H,21,24)(H,22,23)/t10-,11-/m0/s1 |
InChI-Schlüssel |
JIUYRPFQJJRSJB-QWRGUYRKSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


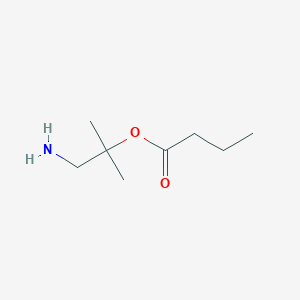

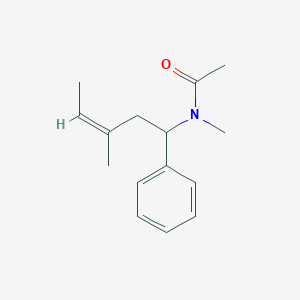
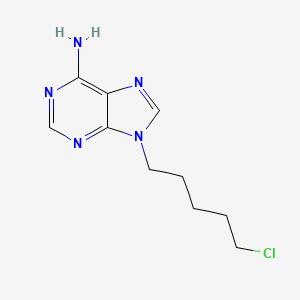
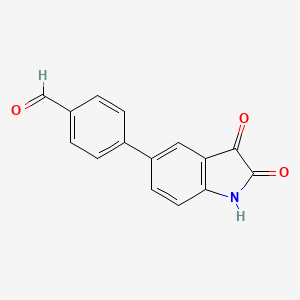

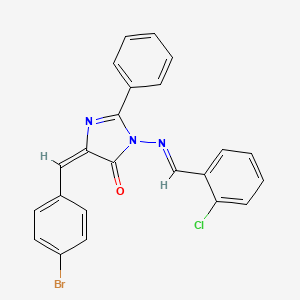
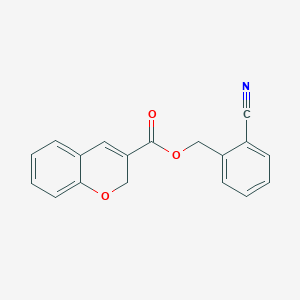

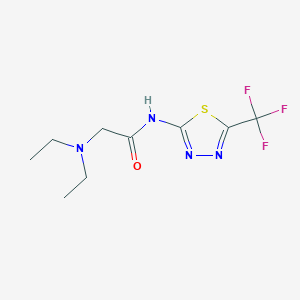
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)

![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
